molecular formula C9H6O4 B14855268 3,5-Diformylbenzoic acid

3,5-Diformylbenzoic acid

Cat. No.: B14855268
M. Wt: 178.14 g/mol
InChI Key: BWSKREOJOWWAFH-UHFFFAOYSA-N
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Description

3,5-Diformylbenzoic acid is a benzoic acid derivative featuring two formyl (-CHO) groups at the 3- and 5-positions of the aromatic ring. Formyl groups are electron-withdrawing, influencing the compound’s reactivity, solubility, and applications in organic synthesis, coordination chemistry, or materials science.

Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

3,5-diformylbenzoic acid

InChI

InChI=1S/C9H6O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5H,(H,12,13)

InChI Key

BWSKREOJOWWAFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-diformylbenzoic acid is through the Duff formylation reaction. This involves the reaction of benzoic acid with hexamethylenetetramine (HMTA) in the presence of trifluoroacetic acid (TFA) as a solvent.

Industrial Production Methods

While specific industrial production methods for 3,5-diformylbenzoic acid are not widely documented, the Duff formylation reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Diformylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: 3,5-Dicarboxybenzoic acid.

    Reduction: 3,5-Bis(hydroxymethyl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diformylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-diformylbenzoic acid depends on its chemical reactivity. The formyl groups can undergo various chemical transformations, allowing the compound to interact with different molecular targets. For example, in biological systems, it can form Schiff bases with amines, leading to the formation of imines that can further participate in biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Benzoic Acid Derivatives

Compound Substituents Melting Point (°C) Key Reactivity/Applications Evidence Sources
3,5-Dinitrobenzoic acid -NO₂ (3,5-positions) Not specified Strong oxidizer; NLO properties
3,5-Dihydroxybenzoic acid -OH (3,5-positions) 268–269 (derivative) Pharmaceutical intermediates; hydrogen bonding
3,5-Dimethylbenzoic acid -CH₃ (3,5-positions) Not specified Thermochemical stability (ΔfH°gas = -364.5 kJ/mol)
4-Formyl-3,5-dimethoxybenzoate -CHO (4-position), -OCH₃ (3,5) Not specified Synthetic precursor for fine chemicals

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: Nitro Groups (3,5-Dinitrobenzoic acid): Enhance oxidative reactivity and NLO properties but introduce hazards (e.g., explosive decomposition under heat/shock) . Formyl Groups (Inferred for 3,5-Diformylbenzoic acid): Likely increase electrophilicity, enabling condensation reactions (e.g., Knoevenagel) for heterocycle synthesis, similar to formyl-containing intermediates in and .

Hydrogen-Bonding Capacity :

  • 3,5-Dihydroxybenzoic acid forms intramolecular hydrogen bonds, enhancing solubility in polar solvents and utility in drug design .
  • 3,5-Diformylbenzoic acid may exhibit weaker hydrogen bonding compared to -OH analogs but stronger than methyl derivatives, affecting crystallization behavior.

Thermal Stability :

  • 3,5-Dimethylbenzoic acid shows high stability (ΔfH°gas = -364.5 kJ/mol) due to electron-donating methyl groups .
  • Formyl-substituted analogs may have lower thermal stability due to electron-withdrawing effects, requiring careful handling during synthesis.

Key Findings:

  • Challenges : Nitro and formyl groups may require protective strategies during synthesis to avoid side reactions (e.g., over-oxidation or polymerization) .

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